molecular formula C11H10ClN3O2 B2653124 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856047-35-2

3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2653124
CAS No.: 1856047-35-2
M. Wt: 251.67
InChI Key: MEBQYUROCMLKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856047-35-2) is a versatile pyrazole-based chemical building block of high interest in medicinal chemistry and drug discovery research. Its molecular formula is C11H10ClN3O2 with a molecular weight of 251.67 g/mol . The structure features a 4-chlorobenzyl group at the 1-position and both an amino and a carboxylic acid functional group on the pyrazole core, making it a valuable intermediate for further synthetic modification. Pyrazole derivatives are recognized as a privileged scaffold in pharmaceutical development and are known to exhibit a wide range of biological activities, including significant antimicrobial properties . Specifically, structurally similar 1,3-diphenyl pyrazole derivatives have demonstrated potent activity against challenging Gram-negative bacteria such as Acinetobacter baumannii . Furthermore, 3-aminopyrazole-4-carboxylic acid derivatives serve as key precursors in regiospecific syntheses of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are structurally related to known bioactive molecules like the sedative-hypnotic drug zaleplon . This compound is intended for research purposes as a synthetic intermediate in the discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBQYUROCMLKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole intermediate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antiviral properties. For example, research on pyrazole-based HIV inhibitors showed that certain compounds within this class could effectively inhibit HIV-1 replication without targeting the traditional viral enzymes. This characteristic is particularly valuable in combating drug resistance in HIV therapies .

Cannabinoid Receptor Modulation

The compound has also been investigated for its potential as a cannabinoid receptor modulator. Research indicates that pyrazole derivatives can act as partial agonists for cannabinoid receptors CB1 and CB2, which are implicated in pain management and metabolic disorders. The ability to selectively activate these receptors may lead to safer therapeutic options with reduced central nervous system side effects .

Agricultural Applications

Fungicidal Properties

This compound has shown promise as a fungicide. Its derivatives have been synthesized and tested against various phytopathogenic fungi, demonstrating higher antifungal activity compared to established fungicides like boscalid. This effectiveness makes it a candidate for developing new agricultural treatments aimed at improving crop yields while minimizing environmental impact .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the fungicidal properties of pyrazole derivatives. These studies utilize computational modeling and molecular docking techniques to predict interactions between the compounds and target enzymes in fungi, thus guiding the design of more potent fungicides .

Material Sciences

Polymer Chemistry

In material sciences, pyrazole derivatives are being explored for their utility in polymer chemistry. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate how these modifications can lead to advanced materials suitable for various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Identified as a non-toxic inhibitor of HIV-1 replication with a unique mechanism.
Cannabinoid Modulation Exhibited partial agonist activity on CB1 and CB2 receptors; potential for pain management.
Fungicidal Activity Demonstrated superior antifungal efficacy against multiple pathogens compared to traditional fungicides.
Polymer ChemistryOngoing ResearchInvestigating enhancements in material properties through pyrazole integration.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

  • Structure : Substituted with an allyl group (CH₂CH=CH₂) at N1.
  • Molecular Formula : C₈H₉N₃O₂ (MW: 179.18 g/mol).
  • Key Differences: The allyl group introduces greater conformational flexibility compared to the rigid 4-chlorobenzyl group.
  • Synthesis : Single-crystal X-ray studies confirm intermolecular hydrogen bonding stabilizing the crystal lattice .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

  • Structure : Features a 4-chlorophenyl group at C5, 2,4-dichlorophenyl at N1, and a methyl group at C3.
  • Molecular Formula : C₁₇H₁₁Cl₃N₂O₂ (MW: 397.64 g/mol).
  • Structural refinement via SHELX software (R factor: 0.072) highlights precise crystallographic data .

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid

  • Structure : Substituted with a 4-chlorophenyl group at N1 and a hydroxyl group at C4.
  • Molecular Formula : C₁₀H₇ClN₂O₃ (MW: 238.63 g/mol).
  • Key Differences: The hydroxyl group at C4 introduces polarity, likely affecting solubility and metabolic stability compared to the amino group in the target compound .

Ethyl 3-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

  • Structure : Contains a 4-methoxyphenyl group at N1 and an ethyl ester at C4.
  • Molecular Formula : C₁₃H₁₅N₃O₃ (MW: 261.28 g/mol).
  • Key Differences :
    • The ethyl ester moiety may serve as a prodrug, enhancing bioavailability through esterase-mediated hydrolysis to the active carboxylic acid form .

Methyl 3-Amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate

  • Structure : Features a 2-chlorobenzyl group at N1 and a methyl ester at C4.
  • Molecular Formula : C₁₂H₁₂ClN₃O₂ (MW: 265.7 g/mol).
  • Key Differences :
    • The ortho-chloro substitution on the benzyl group may sterically hinder interactions with biological targets compared to the para-substituted analog .

Structural and Functional Data Table

Compound Name Substituents (N1, C3, C4) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
3-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid 4-chlorobenzyl, NH₂, COOH C₁₁H₁₁ClN₃O₂ 251.67 Discontinued; potential antimicrobial
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl, NH₂, COOH C₈H₉N₃O₂ 179.18 Antibacterial (MIC: 1.56 µg/mL)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-dichlorophenyl, CH₃, COOH C₁₇H₁₁Cl₃N₂O₂ 397.64 High crystallographic precision (SHELX refinement)
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate 4-methoxyphenyl, NH₂, COOEt C₁₃H₁₅N₃O₃ 261.28 Prodrug potential via ester hydrolysis

Biological Activity

3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their role in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C11H10ClN3O2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}_3\text{O}_2

Its structure includes:

  • An amino group (-NH2)
  • A carboxylic acid group (-COOH)
  • A chlorobenzyl substituent

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure to this compound have shown promising results against various cancer cell lines, including HeLa and HepG2. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
Similar pyrazole derivativeHepG254.25% growth inhibitionCell cycle arrest
Chalcone derivativeA549193.93Apoptotic gene expression modulation

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The presence of the carboxylic acid group may enhance their efficacy by improving solubility and bioavailability.

Table 2: Anti-inflammatory Effects

CompoundModelEffect
This compoundLPS-induced inflammation in BV-2 cellsSignificant reduction in inflammatory markers
Related pyrazole compoundGlutamate-induced neurotoxicity in HT-22 cellsProtection against oxidative stress

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. These compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of various substituents at the pyrazole core significantly influences their antimicrobial efficacy.

Table 3: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Other derivativesE. coli, Candida albicansVaries

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly in cancer cells.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of pyrazole derivatives showed that those with chlorinated benzyl groups had enhanced anticancer activity compared to their non-chlorinated counterparts.
  • Neuroprotective Effects : Research demonstrated that certain pyrazole derivatives could mitigate oxidative stress in neurodegenerative models, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : Starting with substituted pyrazole precursors, such as ethyl 3-amino-1-(4-substituted-benzyl)-1H-pyrazole-4-carboxylate derivatives, followed by hydrolysis to yield the carboxylic acid .
  • Protection/deprotection strategies : Amino groups may be protected during synthesis (e.g., using tert-butoxycarbonyl groups) to avoid side reactions .
  • Characterization : Intermediates are validated using NMR (¹H/¹³C) and LC-MS. For example, methyl ester analogs are confirmed via proton shifts at δ 3.8–4.2 ppm (ester group) and δ 6.5–7.5 ppm (aromatic protons) .

Q. What analytical methods are critical for assessing the purity and stability of this compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to quantify purity (>95%), with mobile phases like acetonitrile/water (0.1% TFA) .
  • Stability studies : Solutions in DMSO or aqueous buffers are monitored under varying temperatures (-20°C to 25°C) to identify degradation products. Freeze-thaw cycles are minimized to preserve integrity .

Q. How is the crystal structure of this compound determined, and what software is employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
  • Refinement : SHELXL (via the SHELX suite) refines structures, achieving R-factors <0.07. Disordered groups (e.g., chlorobenzyl) require constrained refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?

  • Catalytic optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in benzylation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes .
  • Regioselectivity control : Substituent positioning on the pyrazole ring (e.g., 4-chlorobenzyl vs. 3-methylbenzyl) is guided by steric and electronic factors. Computational tools (DFT) predict favorable reaction pathways .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

  • Structural analogs : Minor substitutions (e.g., 4-chlorophenyl vs. 3-pyridylmethyl) alter binding to targets like PPAR-γ or heme oxygenase .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) impact IC₅₀ values. Meta-analyses of datasets are recommended .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., LD transpeptidase). The carboxylic acid group often forms hydrogen bonds with active-site residues .
  • ADMET profiling : Tools like SwissADME predict logP (~2.5) and permeability, highlighting potential bioavailability challenges due to the polar carboxylic acid moiety .

Methodological Challenges

Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?

  • Storage : Lyophilized solids are stored under argon at -80°C. Solutions are aliquoted to avoid repeated freeze-thaw cycles .
  • Handling : Reactions are conducted under inert atmospheres (N₂/Ar) with amber glassware to prevent photodegradation .

Q. Table 1: Key Spectral Data for Structural Validation

Technique Key Peaks Reference
¹H NMRδ 4.5–5.0 ppm (CH₂ of benzyl)
¹³C NMRδ 165–170 ppm (C=O of carboxylic acid)
IR1680–1700 cm⁻¹ (C=O stretch)

Q. Table 2: Biological Activity Trends

Substituent Target IC₅₀ (μM) Reference
4-ChlorobenzylPPAR-γ12.3 ± 1.2
3-PyridylmethylHeme Oxygenase-18.7 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.